(E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-6-3-15(4-7-16)5-8-19(23)22-13-1-2-18(14-22)24-17-9-11-21-12-10-17/h3-12,18H,1-2,13-14H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOUYVMAKHGUOW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as compound 2035023-01-7, is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H19ClN2O2
- Molecular Weight : 342.8 g/mol
- CAS Number : 2035023-01-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacteria and fungi. The presence of the pyridine and piperidine moieties enhances its interaction with microbial targets.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, potentially through pathways involving caspases and other apoptotic factors.
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound might also exert anti-inflammatory effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Properties
In a study conducted by Katariya et al. (2021), various derivatives of this compound were synthesized and evaluated for their anticancer properties against multiple cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, demonstrating enhanced potency against these cell lines .
Study 2: Antimicrobial Activity
Research published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate its effectiveness, revealing significant inhibition zones compared to control groups .
Study 3: Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .
Summary of Biological Activities
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Q & A
Q. How can synthetic routes for (E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize solvent systems (e.g., dichloromethane or water) and temperature gradients (e.g., 0–50°C) to stabilize intermediates, as demonstrated in similar enone syntheses .
- Catalyst Selection: Use aqueous HCl for acid-catalyzed cyclization or deprotection steps, which improved yields to ~52% in analogous piperidine-based reactions .
- Purification: Employ recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity, as validated in structurally related chalcone derivatives .
Q. What spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) at 293 K resolves stereochemistry and confirms the E-configuration of the α,β-unsaturated ketone. Use SHELXTL software for refinement, targeting R < 0.06 and data-to-parameter ratios >15 .
- Spectroscopy: Combine FT-IR (to identify C=O stretching at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (to assign aromatic protons and piperidine/pyridine ring systems) . For example, the enone proton typically appears as a doublet at δ 7.2–7.8 ppm .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Screening: Follow protocols from analogous chalcones by testing against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC assay). Use 96-well plates with concentrations ranging from 1–256 µg/mL and include ciprofloxacin as a positive control .
- Cytotoxicity Testing: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices, ensuring concentrations remain below 100 µM to avoid nonspecific effects .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data for this compound?
Methodological Answer:
- Electron Distribution: Use Gaussian 09 with B3LYP/6-31G(d,p) basis sets to model HOMO-LUMO gaps and predict reactivity sites (e.g., electrophilic enone carbons) .
- Geometric Optimization: Compare DFT-optimized bond lengths/angles with SC-XRD data to validate computational models. Discrepancies >0.05 Å may indicate crystal packing effects .
Q. How can contradictions in crystallographic data (e.g., bond length variations) be resolved?
Methodological Answer:
- Statistical Validation: Apply Hirshfeld surface analysis to distinguish intramolecular interactions (e.g., C–H···O) from crystal packing forces. For example, π-stacking between pyridine and chlorophenyl rings can distort bond lengths by up to 0.03 Å .
- Temperature Effects: Repeat SC-XRD at 100 K to reduce thermal motion artifacts, improving precision in atomic displacement parameters .
Q. What strategies are effective for elucidating the mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorescence polarization. For example, monitor IC₅₀ values for CYP3A4 inhibition, a common off-target in piperidine-containing compounds .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase). Prioritize poses with hydrogen bonds to the pyridinyloxy group and hydrophobic interactions with the chlorophenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
